molecular formula C9H7FN2O3 B2396151 2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid CAS No. 1556405-83-4

2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid

Cat. No.: B2396151
CAS No.: 1556405-83-4
M. Wt: 210.164
InChI Key: UEUGYGIGQLKKIR-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid (CAS 767305-43-1) is a fluorinated benzimidazole derivative supplied as a high-purity compound for research purposes. This chemical features a core benzimidazole structure, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. The presence of a fluorine atom at the 4-position and an acetic acid side chain on the ring nitrogen makes it a valuable bifunctional synthetic intermediate . The fluorine atom, with its electron-withdrawing properties, can significantly influence the molecule's electronic characteristics, metabolic stability, and binding affinity, which are critical parameters in the design of new bioactive compounds . As a building block, this compound is primarily used in pharmaceutical research and development. It is designed for the synthesis of more complex molecules, particularly in constructing compound libraries for biological screening or in the development of potential kinase inhibitors or other targeted therapies . The acetic acid moiety allows for further functionalization through amide coupling or esterification, while the oxidized benzimidazole core can participate in hydrogen bonding, influencing the physicochemical properties of the final molecules . This product is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material using appropriate personal protective equipment.

Properties

IUPAC Name

2-(4-fluoro-2-oxo-3H-benzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-5-2-1-3-6-8(5)11-9(15)12(6)4-7(13)14/h1-3H,4H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUGYGIGQLKKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Methods for Benzimidazolone Synthesis

Synthesis from o-Phenylenediamine Derivatives

The traditional approach to benzimidazolone synthesis begins with o-phenylenediamine or its fluorinated derivatives. This classical method typically involves a two-step process: initial formation of a benzimidazole core followed by oxidation to the corresponding 2-oxo derivative.

One established method involves the condensation of 4-fluoro-o-phenylenediamine with urea or carbonyldiimidazole to directly form the 4-fluoro-2-oxo-2,3-dihydrobenzo[d]imidazole intermediate. This intermediate can then undergo N-alkylation with an appropriate α-halo ester followed by hydrolysis to yield the target acetic acid derivative.

The reaction scheme can be summarized as follows:

  • Condensation of 4-fluoro-o-phenylenediamine with carbonyldiimidazole (CDI) to form 4-fluoro-2-oxo-2,3-dihydrobenzo[d]imidazole
  • N-alkylation with ethyl bromoacetate or chloroacetate
  • Hydrolysis of the ester to yield the target carboxylic acid

One-Pot Solvent-Free Methods

Recent advancements have focused on greener, more efficient synthetic routes. A solvent-free approach for benzimidazole synthesis involves grinding o-phenylenediamine derivatives with organic acids or aldehydes at elevated temperatures (typically 140°C). This method promotes the condensation reaction without requiring organic solvents, thus minimizing waste generation.

For the preparation of 2-(4-fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid, this approach would require:

  • Grinding 4-fluoro-o-phenylenediamine with urea at 140°C to form the benzimidazolone core
  • Subsequent N-alkylation with an appropriate acetic acid derivative

While this method offers environmental benefits, it typically results in moderate yields (60-75%) and may require additional purification steps due to side product formation.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating benzimidazole synthesis. This approach significantly reduces reaction times from hours to minutes while often improving yields.

A highly efficient method involves the irradiation of 4-fluoro-o-phenylenediamine with carbonylimidazole under microwave conditions (300-500 W) for 5-10 minutes. The resulting benzimidazolone can then undergo N-alkylation with ethyl bromoacetate, followed by hydrolysis to yield the target compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazolone Formation

Parameter Conventional Heating Microwave Irradiation
Reaction time 2-6 hours 5-10 minutes
Temperature 140-160°C 120-150°C
Yield 60-75% 86-99%
Solvent requirement Moderate-High Low-None
Side product formation Moderate Minimal

The microwave-assisted approach offers significant advantages in terms of reaction time and yield, making it particularly attractive for industrial applications.

N-Alkylation Strategies

The N-alkylation of 4-fluoro-2-oxo-2,3-dihydrobenzo[d]imidazole represents a critical step in the synthesis of the target compound. Several approaches have been developed for this transformation:

Direct Alkylation with Haloacetic Acid Derivatives

The most straightforward approach involves the reaction of 4-fluoro-2-oxo-2,3-dihydrobenzo[d]imidazole with ethyl bromoacetate or chloroacetate in the presence of a base (typically potassium carbonate) in dimethylformamide (DMF) or acetonitrile. This method typically provides the ester intermediate in 70-85% yield, which can then be hydrolyzed to the corresponding acid.

The reaction is usually conducted at 70-80°C for 4-6 hours, followed by aqueous workup and extraction with ethyl acetate.

Phase-Transfer Catalysis Method

An alternative approach employs phase-transfer catalysis, using tetrabutylammonium bromide (TBAB) as a catalyst in a biphasic system of dichloromethane and aqueous sodium hydroxide. This method facilitates the alkylation process by enhancing the nucleophilicity of the benzimidazole nitrogen and improving the contact between the reactants.

The reaction typically proceeds at room temperature for 6-8 hours, resulting in yields of 75-80%.

Optimized Direct Synthesis Protocol

Based on the combined information from various sources, an optimized protocol for the synthesis of this compound can be proposed:

Synthesis of 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazole

Step 1: Preparation of 4-fluoro-2-methoxy-5-nitroaniline
4-Fluoro-2-methoxyaniline (15 g, 106.4 mmol) is added dropwise to concentrated sulfuric acid (150 mL) at 0°C. After complete dissolution, potassium nitrate (11 g, 106.4 mmol) is added portionwise and the reaction is continued for 1 hour. The reaction mixture is poured into ice water, and the pH is adjusted to basic with sodium hydroxide. The precipitated solid is filtered, washed with water and petroleum ether, and air-dried to give 4-fluoro-2-methoxy-5-nitroaniline as a brown solid (18 g, 77% yield).

Step 2: Reduction of nitro group
The nitro compound (10 g) is dissolved in ethanol (100 mL) with ammonium chloride (6.5 g) and water (25 mL). Iron powder (6.5 g) is added portionwise at 55°C, and the temperature is raised to 85°C for 2 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated to yield the reduced diamine product.

Step 3: Cyclization with carbonyldiimidazole
The diamine (5 g) is combined with carbonyldiimidazole (CDI) (5.2 g, 1.2 eq) in tetrahydrofuran (50 mL) and heated at reflux for 4 hours. After cooling, the reaction mixture is poured into water, and the precipitate is collected by filtration, washed with water, and dried to yield 4-fluoro-2-oxo-2,3-dihydrobenzo[d]imidazole.

N-Alkylation and Hydrolysis

Step 4: N-alkylation with ethyl bromoacetate
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazole (5 g) is dissolved in DMF (50 mL), and potassium carbonate (5.5 g, 1.5 eq) is added. The mixture is stirred for 30 minutes at room temperature, then ethyl bromoacetate (5.3 g, 1.2 eq) is added dropwise. The reaction is heated to 70-80°C for 4-6 hours. After cooling, the mixture is poured into water (200 mL) and extracted with ethyl acetate (3 × 50 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield ethyl 2-(4-fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetate.

Step 5: Hydrolysis of ester
The ester (4 g) is dissolved in a mixture of tetrahydrofuran (30 mL) and water (10 mL). Lithium hydroxide (1.2 g, 2 eq) is added, and the mixture is stirred at room temperature for 3-4 hours. The reaction progress is monitored by TLC. Upon completion, the tetrahydrofuran is removed under reduced pressure, and the aqueous layer is acidified to pH 2-3 with 2M hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Table 2: Optimized Reaction Conditions for this compound Synthesis

Reaction Step Reagents Conditions Time Yield (%)
Nitration 4-Fluoro-2-methoxyaniline, KNO₃, H₂SO₄ 0°C 1 h 77
Reduction NH₄Cl, Fe, EtOH/H₂O 85°C 2 h 91
Cyclization CDI, THF Reflux 4 h 65-70
N-Alkylation Ethyl bromoacetate, K₂CO₃, DMF 70-80°C 4-6 h 75-85
Hydrolysis LiOH, THF/H₂O RT 3-4 h 85-90
Overall yield 30-40

Alternative Synthetic Routes

One-Pot, Two-Step Procedure

A more efficient approach involves a one-pot, two-step procedure starting from 4-fluoro-1,2-phenylenediamine. In this method:

  • 4-Fluoro-1,2-phenylenediamine is reacted with 1,1'-carbonyldiimidazole in tetrahydrofuran at reflux for 3 hours to form the benzimidazolone intermediate.
  • Without isolation, potassium carbonate and ethyl bromoacetate are added directly to the reaction mixture, and heating is continued for an additional 4 hours.
  • The reaction mixture is cooled, poured into water, and extracted with ethyl acetate.
  • The ester intermediate is hydrolyzed with aqueous lithium hydroxide to yield the target compound.

This one-pot approach reduces handling losses and improves overall efficiency, resulting in a higher overall yield (45-50%) compared to the stepwise procedure.

Microwave-Assisted One-Pot Synthesis

An even more efficient approach utilizes microwave irradiation for both the cyclization and alkylation steps:

  • 4-Fluoro-1,2-phenylenediamine and 1,1'-carbonyldiimidazole are combined in a microwave-compatible vessel and irradiated at 150°C (300 W) for 5-7 minutes.
  • After cooling, potassium carbonate and ethyl bromoacetate are added, and the mixture is irradiated again at 120°C (250 W) for 8-10 minutes.
  • The reaction mixture is processed as described above, followed by ester hydrolysis.

This microwave-assisted approach dramatically reduces the reaction time from hours to minutes while maintaining high yields (50-55% overall).

Table 3: Comparison of Synthetic Routes for this compound

Synthetic Route Advantages Disadvantages Overall Yield (%) Reaction Time
Stepwise conventional Well-established, reliable Time-consuming, multiple isolations 30-40 1-2 days
One-pot conventional Fewer isolations, higher yield Still requires extended heating 45-50 8-12 hours
Microwave-assisted Very fast, highest yield Requires specialized equipment 50-55 1-2 hours
Solvent-free Environmentally friendly Lower yield, purification challenges 25-35 3-4 hours

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

  • Recrystallization: The crude product can be recrystallized from ethanol or ethanol/water mixtures to remove impurities. Multiple recrystallizations may be necessary to achieve high purity (>98%).

  • Column Chromatography: For samples with significant impurities, column chromatography using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradient systems can be employed. However, due to the acidic nature of the compound, the silica may need to be pre-treated with 0.1% formic acid to minimize tailing.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product is dissolved in aqueous sodium bicarbonate (pH 8-9), washed with ethyl acetate to remove non-acidic impurities, and then the aqueous layer is acidified to pH 2-3 to precipitate the purified product.

Analytical Characterization

The characterization of this compound typically includes:

Melting Point: 178-190°C

IR Spectroscopy (KBr, cm⁻¹):

  • 3400-3200 (O-H stretching, carboxylic acid)
  • 1760-1740 (C=O stretching, carboxylic acid)
  • 1700-1680 (C=O stretching, benzimidazolone)
  • 1620-1580 (C=N stretching)
  • 1250-1200 (C-F stretching)

¹H NMR (400 MHz, DMSO-d₆, δ ppm):

  • 13.2 (s, 1H, COOH)
  • 10.9 (s, 1H, NH)
  • 7.2-6.9 (m, 3H, Ar-H)
  • 4.5 (s, 2H, CH₂)

¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

  • 170.2 (COOH)
  • 154.3 (C=O, benzimidazolone)
  • 159.1 (d, J = 240 Hz, C-F)
  • 131.5, 130.2, 110.5, 108.3 (aromatic carbons)
  • 44.5 (CH₂)

Mass Spectrometry:

  • LCMS (ESI): m/z 223 [M+H]⁺

Practical Considerations and Scale-Up

Key Parameters for Successful Synthesis

Several factors are critical for achieving high yields and purity:

  • Temperature Control: The cyclization reaction can be exothermic, particularly when performed on larger scales. Proper temperature control is essential to prevent unwanted side reactions and ensure high yields.

  • Base Selection: While potassium carbonate is commonly used for the N-alkylation step, other bases like cesium carbonate or sodium hydride can provide higher yields but may require more careful handling. The choice depends on the scale and available facilities.

  • Solvent Purity: Anhydrous conditions are important for the N-alkylation step, as water can hydrolyze the alkylating agent and reduce yields. Freshly dried solvents are recommended, particularly for larger-scale preparations.

  • Reaction Monitoring: TLC (ethyl acetate/hexane 1:1 or dichloromethane/methanol 9:1) is effective for monitoring reaction progress. HPLC can provide more quantitative data for process optimization.

Scale-Up Considerations

When scaling up the synthesis, several modifications are typically necessary:

  • Heat Transfer: Larger batches have lower surface-to-volume ratios, requiring slower addition of reagents and more efficient cooling systems, particularly during the nitration and cyclization steps.

  • Stirring Efficiency: Mechanical stirrers are often required instead of magnetic stirring to ensure homogeneous mixing, especially during the precipitation and filtration steps.

  • Safety Considerations: On larger scales, the exothermic nature of some steps (particularly nitration and reduction) requires careful control. Addition rates should be adjusted to manage heat generation, and cooling capacity should be sufficient to handle exotherms.

Table 4: Troubleshooting Guide for this compound Synthesis

Issue Possible Cause Solution
Low yield in cyclization Water in the reaction Use anhydrous conditions, molecular sieves
Incomplete N-alkylation Insufficient base or alkylating agent Increase equivalents, ensure anhydrous conditions
Product discoloration Metal impurities or oxidation Use high-purity reagents, work under nitrogen
Difficulty in final filtration Fine crystal formation Control crystallization rate, seed with pure material
Impurities in final product Incomplete reactions Optimize reaction times, consider column purification

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Benzoimidazole Core

The benzoimidazole scaffold is highly versatile, and modifications to its substituents significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent Effects on Benzoimidazole Derivatives
Compound Name Substituents Key Properties/Applications Reference
2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid 4-F, 2-oxo, acetic acid CRTh2 antagonism (predicted)
2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid 2-(Benzylthio), acetic acid High CRTh2 antagonism (IC50 ~50 nM)
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid 6-F, 2-oxo, acetic acid Structural isomer; similar stability
2-(2-Isopropyl-1H-benzo[d]imidazol-1-yl)acetic acid 2-Isopropyl, acetic acid Lower polarity (logP: 2.1)
2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid 2-CF3, benzoic acid Enhanced acidity (pKa ~3.2)

Key Observations :

  • Fluorine Position : The 4-fluoro isomer (target compound) may exhibit distinct binding compared to the 6-fluoro analog due to steric and electronic differences .
  • Thioether vs. Oxo : The benzylthio substituent in enhances lipophilicity (logP ~3.5) and receptor binding affinity, whereas the 2-oxo group in the target compound may favor hydrogen bonding .

Pharmacological Activity and SAR

CRTh2 Receptor Antagonism :

  • 2-(2-(Benzylthio) Derivatives: These compounds (e.g., 2-(2-((4-chlorophenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid) show potent CRTh2 antagonism (IC50: 50–100 nM) due to the thioether group’s hydrophobic interactions .
  • Fluoro-Substituted Analogs : Fluorine at position 4 or 6 may alter binding kinetics. For example, the 4-fluoro derivative’s electron-withdrawing effect could stabilize receptor-ligand interactions .

Biological Activity

2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid is a synthetic organic compound notable for its unique structural features, including a fluorine atom, an oxo group, and a benzoimidazole moiety. Its molecular formula is C9H7FN2O3C_9H_7FN_2O_3 with a molecular weight of 210.16 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound primarily involves its interactions with specific molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , affecting various cellular pathways and biological responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity.
  • Receptor Modulation : It may interact with receptor binding sites, altering receptor function.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, studies have shown that it can effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study Data

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung Cancer)0.08 - 0.17Induces apoptosis
This compoundHL-60 (Leukemia)0.56Inhibits tubulin polymerization

Interaction Studies

Preliminary studies have focused on the binding affinity of this compound to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to elucidate these interactions.

The synthesis of this compound typically involves the reaction of 4-fluoro-2-nitrobenzoic acid with ethyl glycinate hydrochloride under basic conditions. This process results in the formation of an intermediate that cyclizes to yield the final product.

Reaction Conditions:

  • Solvents : Ethanol or methanol
  • Catalysts : Sodium ethoxide

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other benzimidazole derivatives:

Compound NameStructural FeaturesUnique Aspects
5-FluoroindoleIndole structure with fluorine substitutionDifferent heterocyclic framework
BenzimidazoleBasic structure without acetic acid moietyLacks carboxylic group affecting solubility

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid, and how is purity validated?

  • Methodology :

  • Nucleophilic substitution : React 4-fluoro-1H-benzo[d]imidazol-2(3H)-one with bromoacetic acid in a polar aprotic solvent (e.g., DMF) under reflux (110–120°C) for 12–18 hours. Catalyze with potassium carbonate to deprotonate intermediates .
  • Purification : Recrystallize using ethanol/water mixtures. Validate purity via melting point analysis (e.g., 141–143°C range) and HPLC (≥95% purity threshold) .
  • Characterization : Confirm structure using ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm, carbonyl carbons at δ 170–175 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹, C-F at ~1220 cm⁻¹) .

Q. What biological activities are associated with this compound, and how are they assayed?

  • Methodology :

  • Enzyme inhibition : Test against cyclooxygenase (COX-2) using a fluorescence-based assay (IC₅₀ values typically <10 µM for related benzimidazoles) .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Monitor apoptosis via flow cytometry (Annexin V/PI staining) .
  • Antimicrobial activity : Employ microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are common pitfalls?

  • Methodology :

  • Solvent optimization : Compare DMF vs. DMSO; DMF increases yields (~65%) due to better nucleophilicity .
  • Catalyst screening : Test K₂CO₃ vs. triethylamine; K₂CO₃ reduces side reactions (e.g., esterification) .
  • Pitfalls : Hydrolysis of the acetic acid moiety under prolonged heating—monitor pH (maintain 7–8) and use inert atmospheres .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., replace fluorine with Cl, CH₃) and compare COX-2 inhibition. Fluorine enhances metabolic stability (t₁/₂ > 4 hours in liver microsomes) .
  • Computational modeling : Perform docking studies (AutoDock Vina) to assess binding affinity to COX-2’s active site. Fluorine at C4 improves hydrophobic interactions (ΔG ≈ -9.2 kcal/mol) .

Q. How to resolve discrepancies in spectral data (e.g., NMR splitting patterns)?

  • Methodology :

  • Dynamic effects : Use variable-temperature NMR to identify conformational exchange (e.g., rotamers causing peak broadening at 25°C) .
  • Quantum calculations : Compare experimental ¹³C shifts with DFT-predicted values (B3LYP/6-31G* basis set) to validate assignments .

Q. What strategies improve metabolic stability and pharmacokinetics?

  • Methodology :

  • Fluorine substitution : Reduces CYP450-mediated oxidation (e.g., 4-fluoro analog shows 2x higher plasma stability vs. non-fluorinated) .
  • Prodrug design : Synthesize ethyl ester derivatives to enhance oral bioavailability. Hydrolyze in vivo to active acid .
  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

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